molecular formula C7H11NO2S B3060627 TERT-BUTYL 2-ISOTHIOCYANATOACETATE CAS No. 58511-02-7

TERT-BUTYL 2-ISOTHIOCYANATOACETATE

Cat. No.: B3060627
CAS No.: 58511-02-7
M. Wt: 173.24 g/mol
InChI Key: CCYGJGXVVDNERO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-isothiocyanatoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-7(2,3)10-6(9)4-8-5-11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYGJGXVVDNERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604024
Record name tert-Butyl N-(sulfanylidenemethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58511-02-7
Record name tert-Butyl N-(sulfanylidenemethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-isothiocyanatoacetate can be synthesized through the reaction of tert-butyl glycinate with thiophosgene. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions and optimized parameters to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-isothiocyanatoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 2-isothiocyanatoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-isothiocyanatoacetate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as lysine and cysteine, which have nucleophilic side chains .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Reactivity/Applications
This compound C₇H₁₁NO₂S 173.23 Isothiocyanate (-NCS) Heterocyclic synthesis (pyrimidines, imidazopyrimidines); tandem cyclizations
Ethyl 2-Isothiocyanatoacetate C₅H₇NO₂S 145.18 Isothiocyanate (-NCS) Domino cyclizations; faster kinetics in less sterically hindered systems
tert-Butyl Iodoacetate C₆H₁₁IO₂ 242.06 Iodo (-I) Alkylation, cross-coupling reactions
tert-Butyl Isocyanoacetate C₇H₁₁NO₂ ~157.17 (estimated) Isocyano (-NC) Multicomponent reactions (e.g., Ugi)

Mechanistic and Stability Considerations

  • Steric Effects : The tert-butyl group in this compound may slow reaction rates compared to ethyl analogs but enhances stability under acidic or oxidative conditions .
  • Electronic Effects: The isothiocyanate group’s thiophilic nature facilitates sulfur incorporation into heterocycles, differentiating it from iodo or isocyano derivatives .
  • Isothiocyanates generally require handling with gloves and ventilation due to respiratory hazards.

Biological Activity

TERT-BUTYL 2-ISOTHIOCYANATOACETATE is a compound characterized by the presence of isothiocyanate and ester functional groups, which contribute to its unique reactivity and biological properties. Isothiocyanates (ITCs) are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isothiocyanate precursors with tert-butyl acetate under controlled conditions. Various methods have been reported for the synthesis of isothiocyanates, including:

  • Staudinger/aza-Wittig reaction : Involves the reaction of azides with triphenylphosphine followed by carbon disulfide to yield ITCs.
  • Thiophosgene method : Utilizes thiophosgene in the presence of amines to transfer the thiocarbonyl moiety.

These methods can yield this compound with varying degrees of efficiency and purity .

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its anti-cancer properties. The compound exhibits several mechanisms through which it exerts its effects:

  • Anti-Cancer Activity :
    • This compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that ITCs can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
    • Research has demonstrated that compounds similar to this compound can inhibit tumor growth in animal models, showcasing their potential as therapeutic agents against various cancers .
  • Anti-Bacterial and Anti-Fungal Effects :
    • Isothiocyanates have been recognized for their antimicrobial properties. This compound may exhibit antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
    • Additionally, studies suggest that ITCs can inhibit fungal growth, making them candidates for agricultural applications as natural fungicides .
  • Mechanisms of Action :
    • The biological activity is attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophiles in biological systems, leading to modifications in proteins and enzymes.
    • This reactivity can result in altered signaling pathways associated with inflammation and cancer progression .

Case Studies

Several case studies have highlighted the efficacy of this compound and related compounds:

  • Case Study 1 : A study evaluated the anti-cancer properties of various isothiocyanates, including this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms involving apoptosis induction .
  • Case Study 2 : Research on the antimicrobial effects demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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